molecular formula C8H10N6O2 B12173508 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide

Cat. No.: B12173508
M. Wt: 222.20 g/mol
InChI Key: PSAOXUWMUQMFPQ-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide is a synthetic organic compound that features both an oxazole and a tetrazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide typically involves the formation of the oxazole and tetrazole rings followed by their coupling. Common synthetic routes might include:

    Oxazole Formation: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.

    Tetrazole Formation: Tetrazoles are often synthesized via the cycloaddition of azides with nitriles.

    Coupling Reaction: The final step would involve coupling the oxazole and tetrazole intermediates under suitable conditions, possibly using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.

    Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with oxazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting or activating them. The molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Lacks the tetrazole ring.

    N-(1H-tetrazol-5-yl)acetamide: Lacks the oxazole ring.

    Other oxazole-tetrazole hybrids: Varying in the substitution pattern on the rings.

Uniqueness

The unique combination of the oxazole and tetrazole rings in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1H-tetrazol-5-yl)acetamide might confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C8H10N6O2

Molecular Weight

222.20 g/mol

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2H-tetrazol-5-yl)acetamide

InChI

InChI=1S/C8H10N6O2/c1-4-6(5(2)16-12-4)3-7(15)9-8-10-13-14-11-8/h3H2,1-2H3,(H2,9,10,11,13,14,15)

InChI Key

PSAOXUWMUQMFPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NNN=N2

Origin of Product

United States

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